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Compound of Interest

Compound Name: Perakine

Cat. No.: B10819628 Get Quote

A detailed comparative analysis of Perakine, Vomilenine, and Raucaffrinoline, key

intermediates in the ajmaline biosynthetic pathway, reveals subtle structural variations that

underpin their distinct roles in this complex alkaloid network. This guide provides a

comprehensive overview of their structural features, supported by spectroscopic data, and

explores the recently identified signaling pathway influenced by Perakine.

Perakine and its related alkaloids, vomilenine and raucaffrinoline, are members of the intricate

family of monoterpenoid indole alkaloids biosynthesized in plants of the Rauvolfia genus. While

sharing a common ajmalan-type skeletal framework, their unique functional group

modifications, arising from sequential enzymatic transformations, dictate their chemical

properties and biological significance. This guide delves into a structural comparison of these

three alkaloids, presenting quantitative spectroscopic data and outlining the experimental

protocols for their characterization. Furthermore, it sheds light on the cardioprotective effects of

Perakine, mediated through the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)

signaling pathway.

Structural and Spectroscopic Comparison
The structural nuances of Perakine, Vomilenine, and Raucaffrinoline can be systematically

compared through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

(MS). The following table summarizes key spectroscopic data for these compounds.
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Compound
Molecular

Formula

Molecular

Weight (

g/mol )

Key ¹H NMR

Signals (δ,

ppm)

Key ¹³C

NMR

Signals (δ,

ppm)

Key Mass

Fragmentati

on (m/z)

Perakine C₂₁H₂₂N₂O₃ 350.41

Aldehyde

proton (~9.5

ppm), vinyl

protons,

aromatic

protons

Aldehyde

carbonyl

(~200 ppm),

ester

carbonyl,

olefinic and

aromatic

carbons

M+,

fragments

correspondin

g to loss of

acetyl and

formyl groups

Vomilenine C₂₁H₂₂N₂O₃ 350.41

Vinyl protons,

aromatic

protons,

protons

adjacent to

hydroxyl

group

Ester

carbonyl,

olefinic and

aromatic

carbons,

carbons

bearing

hydroxyl

group

M+,

fragments

from

rearrangeme

nts and loss

of acetyl

group

Raucaffrinolin

e
C₂₁H₂₄N₂O₃ 352.43

Aromatic

protons,

protons

adjacent to

hydroxyl

groups

Carbons

bearing

hydroxyl

groups,

aromatic

carbons

M+,

fragments

from loss of

water and

other small

molecules

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent

and the specific mass spectrometry technique used. The data presented here are

representative values.
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The structural elucidation and comparison of these alkaloids rely on a combination of

chromatographic separation and spectroscopic analysis.

Isolation and Purification
A typical workflow for isolating these alkaloids from plant material, such as the roots of

Rauvolfia serpentina, involves:

Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or ethanol.

Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning to separate

the alkaloids from neutral and acidic compounds.

Chromatography: The enriched alkaloid fraction is then separated into individual compounds

using a series of chromatographic techniques, including column chromatography (e.g., silica

gel, alumina) and high-performance liquid chromatography (HPLC).

Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for

determining the carbon-hydrogen framework of the alkaloids. 2D NMR techniques, such as

COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity

between protons and carbons, and to piece together the complete molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular formula of the alkaloids. Tandem mass spectrometry (MS/MS) provides

information about the fragmentation patterns of the molecules, which helps in identifying

structural motifs and confirming the proposed structures.
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The biosynthetic relationship between Perakine, Vomilenine, and Raucaffrinoline within the

ajmaline pathway involves specific enzymatic conversions. Vomilenine is a precursor to

Perakine, which is subsequently reduced to Raucaffrinoline.

Vomilenine
(C₂₁H₂₂N₂O₃)

Perakine
(C₂₁H₂₂N₂O₃)

Isomerase Raucaffrinoline
(C₂₁H₂₄N₂O₃)

Perakine Reductase
(NADPH-dependent)

Click to download full resolution via product page

Biosynthetic relationship of the alkaloids.

Experimental Workflow for Alkaloid Characterization
The process of identifying and characterizing these alkaloids follows a systematic experimental

workflow, from plant material to pure compound with an elucidated structure.
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Workflow for alkaloid isolation and analysis.
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Perakine's Cardioprotective Signaling Pathway
Recent studies have demonstrated that Perakine exerts a cardioprotective effect against

myocardial ischemia-reperfusion injury by inhibiting the TLR4/NF-κB signaling pathway.[1][2]

This pathway is a key component of the innate immune response and inflammation.
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Perakine's inhibition of the TLR4/NF-κB pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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